Methyl(1,2,4-oxadiazol-5-ylmethyl)amine
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Overview
Description
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine can be synthesized through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . Another approach involves the reaction of amidoximes with carboxylic acids and their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of inorganic bases .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include inorganic bases (e.g., NaOH), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve ambient to moderate temperatures and appropriate solvents such as DMSO .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of the compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific properties, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, some oxadiazole derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine can be compared with other oxadiazole derivatives, such as:
5-Methyl-1,3,4-oxadiazol-2-amine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring.
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: This compound features a different arrangement of the nitrogen and oxygen atoms in the ring.
The uniqueness of this compound lies in its specific arrangement of atoms within the oxadiazole ring, which can influence its chemical reactivity and biological activity.
Biological Activity
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine is a compound of significant interest due to its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound belongs to the oxadiazole family of compounds, which are known for their broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The structural characteristics of the oxadiazole moiety contribute to its interaction with biological targets through mechanisms such as hydrogen bonding and enzyme inhibition.
The biological activity of this compound can be attributed to several key mechanisms:
-
Enzyme Inhibition :
- Oxadiazoles have been identified as selective inhibitors of various enzymes such as carbonic anhydrases and sirtuins, which are implicated in cancer and age-related diseases .
- They exhibit inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and other enzymes involved in critical biochemical pathways .
-
Antimicrobial Properties :
- Research indicates potential antimicrobial and antifungal activities, making these compounds promising candidates for the development of new therapeutic agents .
- Anticancer Activity :
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicated that:
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 9.0 |
A549 | 0.075 |
MDA-MB-231 | 0.0046 |
These findings suggest that this compound exhibits potent cytotoxicity against these cancer cell lines .
Antimicrobial Studies
In another research effort focusing on the antimicrobial properties of oxadiazole derivatives:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory Effect |
Escherichia coli | Inhibitory Effect |
Candida albicans | Moderate Activity |
The results highlighted the potential use of this compound as a therapeutic agent against infections caused by resistant strains .
Properties
Molecular Formula |
C4H7N3O |
---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H7N3O/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3 |
InChI Key |
YUTNQQHHUYYBFA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=NO1 |
Origin of Product |
United States |
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